molecular formula C20H28N2O2 B11262264 3-cyclopentyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

3-cyclopentyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

Cat. No.: B11262264
M. Wt: 328.4 g/mol
InChI Key: MEAJIRPUVDXKQK-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group, a propanoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.

    Introduction of the Propanoyl Group: The propanoyl group is introduced through an acylation reaction, typically using propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached via a substitution reaction, often using cyclopentyl bromide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE: This compound is structurally similar but differs in the position of the propanoyl group.

    3-CYCLOPENTYL-N-[(1S)-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL]PROPANAMIDE: Another similar compound with a naphthalene ring instead of a quinoline ring.

Uniqueness

3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-cyclopentyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C20H28N2O2/c1-2-20(24)22-13-5-8-16-10-11-17(14-18(16)22)21-19(23)12-9-15-6-3-4-7-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,21,23)

InChI Key

MEAJIRPUVDXKQK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3CCCC3

Origin of Product

United States

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